molecular formula C8H7IO3 B103245 Methyl 4-iodosalicylate CAS No. 18179-39-0

Methyl 4-iodosalicylate

Cat. No. B103245
CAS RN: 18179-39-0
M. Wt: 278.04 g/mol
InChI Key: WUFUURSWOJROKY-UHFFFAOYSA-N
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Description

Methyl 4-iodosalicylate is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the understanding of methyl 4-iodosalicylate. For instance, the preparation and polymerization of methyl 4-vinylsalicylate are discussed, which is a derivative of salicylic acid, similar to methyl 4-iodosalicylate .

Synthesis Analysis

The synthesis of related compounds, such as methyl 4-vinylsalicylate, involves starting with 3-ethylphenol and achieving overall yields of 28% . Although the synthesis of methyl 4-iodosalicylate is not explicitly described, the methodologies used for synthesizing similar compounds could potentially be adapted for its synthesis. For example, the use of radical polymerization and the formation of metal complexes with poly(4-vinylsalicylic acid) suggest possible synthetic routes that could be explored for methyl 4-iodosalicylate .

Molecular Structure Analysis

The molecular structure of methyl 4-iodosalicylate would consist of a salicylate moiety with a methyl ester group and an iodine atom attached to the aromatic ring. While the papers do not discuss this molecule specifically, they do mention the structural impact of substituents on aromatic rings, such as the effect of a methyl group on the pharmacological properties of organic molecules . This implies that the presence of an iodine atom in methyl 4-iodosalicylate could similarly influence its chemical behavior and potential applications.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of methyl 4-iodosalicylate. However, they do discuss reactions of structurally related compounds. For instance, the palladium-catalyzed dimethylation of ortho-substituted iodoarenes is described, which could be relevant to the reactivity of the iodine group in methyl 4-iodosalicylate . The base-controlled C-H activation cascade mentioned could offer insights into the types of chemical reactions that methyl 4-iodosalicylate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-iodosalicylate are not covered in the provided papers. However, the properties of similar compounds, such as methyl 4-vinylsalicylate, are discussed. For example, the solubility and molecular weight of polymers derived from methyl 4-vinylsalicylate are mentioned, which could provide a general idea of the solubility and molecular weight that might be expected for methyl 4-iodosalicylate . Additionally, the use of dimethyl carbonate as a methyl source in the dimethylation of iodoarenes suggests that methyl 4-iodosalicylate could potentially be used as a methylating agent or intermediate in organic synthesis .

Scientific Research Applications

Mitochondrial Respiration Studies

Research has shown that 4-iodosalicylic acid, a compound related to Methyl 4-iodosalicylate, influences mitochondrial respiration. In a study, 4-iodosalicylic acid was found to reverse the inhibition of respiration in mitochondria, suggesting its potential use in studying mitochondrial function and oxidative phosphorylation processes (Galen, Truchot & Michel, 1974).

Luminescence and Solid-State Interactions

A study on Heteroleptic Zn(II) 3,5-diiodosalicylates, closely related to Methyl 4-iodosalicylate, demonstrated their luminescence properties. These complexes showed potential for applications in materials science due to their luminescence in the blue region, highlighting a possible application in optoelectronic devices (Bondarenko et al., 2020).

Cytotoxicity and Drug Synthesis

The synthesis and study of 5-iodosalicylic acid-based 1,3,4-oxadiazoline derivatives, originating from methyl salicylate, have shown significant inhibitory abilities on human cancer cell lines. This research points towards the potential use of Methyl 4-iodosalicylate derivatives in developing anticancer drugs (Tien et al., 2018).

Isoflavonoid Biosynthesis

Research involving the methylation of isoflavonoid intermediates in legumes, which includes processes related to Methyl 4-iodosalicylate, has shown implications for enhancing disease resistance in plants. This application is vital in agricultural science and plant pathology (He & Dixon, 2000).

Iodine Biofortification in Plants

Studies on the uptake and physiological reaction of plants to aromatic iodine compounds, like Methyl 4-iodosalicylate, have been conducted. This research is significant in understanding how different forms of iodine, including organoiodine compounds, affect plant development and metabolism. It's particularly relevant in biofortification strategies to enhance the nutritional value of crops (Halka et al., 2019).

Safety And Hazards

Methyl 4-iodosalicylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-hydroxy-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFUURSWOJROKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464143
Record name Methyl 4-iodosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-iodosalicylate

CAS RN

18179-39-0
Record name Methyl 2-hydroxy-4-iodobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18179-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-iodosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-hydroxy-4-iodo-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-4-iodo-benzoic acid (4.0 g, 0.015 mol) in THF (25 ml) and MeOH (25 ml) is treated by the dropwise addition of (trimethylsilyl)-diazomethane (2.0M in Et2O, 15 ml) and stirred at room temperature for 2.5 hours. Volatiles are removed in vacuo and the crude residue diluted into EtOAc. The organic phase is sequentially washed with saturated aqueous NaHCO3 (3×), saturated aqueous NaCl (1×), and H2O (1×). The organic phase is dried over MgSO4, filtered, and concentrated. The crude product is purified with silica gel column chromatography (0-80% ethyl acetate in hexanes gradient) to afford 2-hydroxy-4-iodo-benzoic acid methyl ester: ESMS m/z 279.0 (M+H+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M GREGUŠ, P BOBÁĽ - 50th Conference SYNTHESIS AND …, 2022 - pharm.muni.cz
… Aiming to prepare the same key intermediate, salicylaldehyde and methyl 4-iodosalicylate have been chosen as precursors in other synthetic pathways, which among other things, …
Number of citations: 0 www.pharm.muni.cz
JA McCubbin, RY Moir… - Canadian Journal of …, 1970 - cdnsciencepub.com
… way to remove the product, methyl 4-iodosalicylate, from the reaction mixture starting from … The reaction of methyl 4-iodosalicylate with sodium hydroxide-dl and zinc was found to be a …
Number of citations: 0 cdnsciencepub.com
M Yoon, M Kim, MH Kim, JG Kang, Y Sohn… - Inorganica Chimica Acta, 2019 - Elsevier
… All palladium catalyst, 2-(tributylstannyl)pyridine and 2-(tributylstannyl)thiophene were purchased from Sigma-Aldrich, and methyl 4-iodosalicylate was purchased from Tokyo Chemical …
Number of citations: 0 www.sciencedirect.com
S Yuttakovit, T Santiwat, K Pratumyot… - … of Photochemistry and …, 2020 - Elsevier
… Tetrakis(triphenylphosphine)palladium(0), methyl 4-iodosalicylate and paraquat dichloride hydrate were purchased from Sigma-Aldrich. All other reagents and chemicals were …
Number of citations: 0 www.sciencedirect.com
L Franchi, M Rinaldi, G Vignaroli, A Innitzer, M Radi… - …, 2010 - thieme-connect.com
… The first attempt of direct arylation was conducted according to the standard McClure protocol: [9] commercially available methyl 4-iodosalicylate was added over 10 hours to a solution …
Number of citations: 0 www.thieme-connect.com
PI Scheurle, A Mähringer, AC Jakowetz, P Hosseini… - Nanoscale, 2019 - pubs.rsc.org
… In short, the reaction of methyl 4-iodosalicylate and bis(pinacolato)diboron afforded a boronated intermediate product, which was subsequently coupled in a Suzuki reaction with the …
Number of citations: 0 pubs.rsc.org
C Khaokeaw, M Sukwattanasinitt… - Journal of …, 2016 - Springer
… of 9,9-dioctyl-2,7-diethynylfluorene [21] (0.20 g, 0.46 mmol), PdCl 2 (PPh 3 ) 2 (64 mg, 0.09 mmol), CuI (35 mg, 0.18 mmol), PPh 3 (48 mg, 0.18 mmol) and methyl 4-iodosalicylate (0.28 g…
Number of citations: 0 link.springer.com
MD Martínez, L Luna, AY Tesio… - Journal of Pharmacy …, 2016 - academic.oup.com
… The 4'-difluoromethyl analogues 5a-c were obtained by a similar sequence but starting from commercially available methyl 4-iodosalicylate (Scheme 2). Reduction to the benzyl alcohol …
Number of citations: 0 academic.oup.com
M Kimura, Y Tohata, T Ikeuchi, S Mori - RSC advances, 2015 - pubs.rsc.org
… Two phthalocyanine precursors having ester units were synthesized from methyl 4-iodosalicylate through three steps (see ESI†). The unsymmetrical ZnPcs PcS25 and PcS26 (Fig. 1) …
Number of citations: 0 pubs.rsc.org
ES Aunan - 2018 - duo.uio.no
… Methyl 4-iodosalicylate Methyl 4-iodosalicylate was selected as starting material partially due to its relative cheapness. It is listed for approximately 50 NOK/g at Sigma Aldrich.b Other …
Number of citations: 0 www.duo.uio.no

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